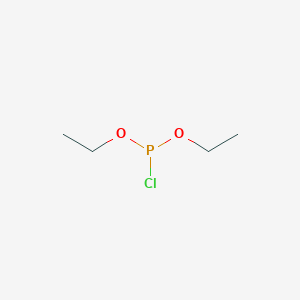

Diethyl chlorophosphite

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

chloro(diethoxy)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClO2P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHWYSOQHNMOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060430 | |

| Record name | Phosphorochloridous acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-57-1 | |

| Record name | Diethyl chlorophosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl phosphorochloridite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorochloridous acid, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorochloridous acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl chlorophosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PHOSPHOROCHLORIDITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F414S3V8K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Diethyl Chlorophosphite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for synthesizing and purifying diethyl chlorophosphite ((C₂H₅O)₂PCl), a versatile reagent in organic synthesis. The information is compiled to assist researchers in the safe and efficient laboratory-scale production of this compound.

Core Synthesis Methodologies

This compound is most commonly synthesized through the reaction of phosphorus trichloride (B1173362) with ethanol (B145695). An alternative route involves the reaction of triethyl phosphite (B83602) with phosphorus trichloride. Both methods are detailed below.

Synthesis from Phosphorus Trichloride and Ethanol

This is the most direct and widely used method for preparing this compound. The reaction involves the stepwise substitution of chlorine atoms on phosphorus trichloride with ethoxy groups from ethanol. A tertiary amine, such as triethylamine (B128534), is typically used to scavenge the hydrogen chloride byproduct.

Reaction Scheme:

PCl₃ + 2 C₂H₅OH + 2 R₃N → (C₂H₅O)₂PCl + 2 R₃N·HCl

A detailed experimental protocol for this synthesis is as follows:

-

Apparatus Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an inert gas (e.g., nitrogen or argon) inlet. The flask is charged with a solution of phosphorus trichloride in an anhydrous solvent like toluene.

-

Reaction Conditions: The flask is cooled to a low temperature, typically between -10°C and 0°C, using an appropriate cooling bath.

-

Reagent Addition: A solution of ethanol and triethylamine in the same solvent is added dropwise from the dropping funnel to the stirred phosphorus trichloride solution. The rate of addition is controlled to maintain the desired reaction temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by ³¹P NMR spectroscopy to observe the formation of the desired product and any intermediates or byproducts.

-

Workup: After the addition is complete, the reaction mixture is allowed to stir for a specified period. The triethylamine hydrochloride salt that precipitates is removed by filtration.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Phosphorus Trichloride (PCl₃) | 2.0 M in toluene | [1] |

| Ethanol (C₂H₅OH) | 2.0 M in toluene | [1] |

| Triethylamine (Et₃N) | 2.0 M in toluene | [1] |

| Reaction Conditions | ||

| Temperature | -10 °C | [1] |

| Product Distribution | ||

| This compound | 82% selectivity | [1] |

| Triethyl phosphite | 18% | [1] |

Synthesis from Triethyl Phosphite and Phosphorus Trichloride

This method involves the redistribution reaction between triethyl phosphite and phosphorus trichloride. A catalyst is often employed to facilitate the reaction.

-

Apparatus Setup: A reaction vessel is charged with triethyl phosphite and a suitable catalyst.

-

Reagent Addition: Phosphorus trichloride is added dropwise to the stirred triethyl phosphite solution at a controlled temperature, typically between 20 to 25°C.[2]

-

Reaction: The mixture is stirred for several hours at a slightly elevated temperature (e.g., 25 to 30°C) to ensure the reaction goes to completion.[2]

-

Isolation: The resulting this compound is then purified from the reaction mixture.

| Catalyst | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |

| Tributylmethylphosphonium dimethylphosphate | 3 | 96.5 | 88.2 | [2] |

| Tributyloctylphosphonium trifluoromethanesulfonate | 8 | 96.1 | 84.7 | [2] |

| Tetra-n-butylphosphonium bromide | - | 73.5 | 71.3 | [2] |

Purification Methods

The primary method for purifying this compound is distillation under reduced pressure .[3] This technique is effective in separating the desired product from less volatile impurities and any remaining solvent.

Experimental Protocol for Distillation

-

Apparatus Setup: A standard distillation apparatus suitable for vacuum distillation is assembled. It is crucial to ensure all glassware is dry to prevent hydrolysis of the product.

-

Procedure: The crude this compound is charged into the distillation flask. The system is evacuated to the desired pressure.

-

Fractional Collection: The temperature is gradually increased, and the fraction corresponding to the boiling point of this compound at the given pressure is collected. The boiling point is approximately 56-57°C at 30 mmHg.[4]

Visualizations

Experimental Workflow: Synthesis from PCl₃ and Ethanol

Caption: Workflow for the synthesis of this compound.

Logical Relationship: Purification by Vacuum Distillation

Caption: The process of purification by vacuum distillation.

References

Diethyl chlorophosphite safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data for Diethyl Chlorophosphite

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This guide provides a detailed overview of the safety information for this compound (CAS No. 589-57-1), also known as diethyl chlorophosphonite, based on its Safety Data Sheet (SDS). The information is presented to be easily accessible and comparable for laboratory and development settings.

Hazard Identification and Classification

This compound is classified as a hazardous substance, presenting multiple significant risks that necessitate careful handling.[1] It is a highly flammable liquid and vapor that reacts violently with water.[2] The substance is corrosive, causing severe skin burns and eye damage.[2][3][4][5] Furthermore, it may cause respiratory irritation.[2][3][4][5]

GHS Hazard Statements:

-

EUH014: Reacts violently with water.[2]

The following table summarizes the GHS classification for this compound.

| Hazard Class | Hazard Category | GHS Code |

| Flammable liquids | Category 2 | H225 |

| Skin Corrosion/Irritation | Category 1B | H314 |

| Serious Eye Damage/Eye Irritation | Category 1 | H314 |

| Specific target organ toxicity — single exposure | Category 3 | H335 |

| Supplemental Hazard | - | EUH014 |

Physical and Chemical Properties

The physical and chemical properties of this compound are critical for safe handling and storage. It is a fuming liquid with a characteristic odor of acid chlorides.[1]

| Property | Value |

| Molecular Formula | C4H10ClO2P |

| Molecular Weight | 156.55 g/mol [2] |

| Appearance | Clear colorless liquid[2] |

| Boiling Point | 153-155 °C (lit.)[6] 56-57.5 °C @ 30 mmHg (lit.) |

| Density | 1.089 g/mL at 20 °C (lit.)[6] |

| Specific Gravity | 1.082 g/cm3 [7] 1.096[1] |

| Flash Point | 1 °C (33.8 °F) - closed cup[2] 25 °C (77 °F)[7] |

| Refractive Index | n20/D 1.434 (lit.)[6] |

| Water Solubility | Reacts with water[6] |

| Vapor Density | >1 (air=1)[1] |

Toxicology and Health Effects

No significant acute toxicological data has been identified in literature searches.[1] However, the material is known to cause chemical burns to the skin, eyes, and gastrointestinal tract upon contact or ingestion.[1] Inhalation of vapors may cause lung edema, with symptoms potentially delayed for several hours.[1]

| Exposure Route | Effect |

| Inhalation | Causes respiratory irritation.[3] May cause lung edema.[1] |

| Skin | Causes severe skin burns.[1][3] |

| Eyes | Causes serious eye damage.[1][3] |

| Ingestion | Can produce chemical burns in the oral cavity and gastrointestinal tract.[1] |

Note: No quantitative toxicity data (e.g., LD50, LC50) was available in the searched SDSs.

Experimental Protocols Referenced in Safety Data

The provided Safety Data Sheets are summary documents and do not contain detailed experimental protocols for the determination of physical or toxicological properties. This data is typically generated through standardized testing methods (e.g., OECD, ISO guidelines) which are not detailed in the SDS itself.

Safety Procedures and Logical Workflow

The overall safety workflow for handling this compound involves a logical progression from hazard identification to appropriate response measures. This can be visualized as a continuous cycle of assessment, prevention, and reaction.

Caption: Logical workflow for the safe handling of this compound.

Handling and Storage

Precautions for Safe Handling:

-

Avoid all personal contact, including inhalation.[1]

-

Use only in a well-ventilated area or outdoors, preferably under a chemical fume hood.[3][7]

-

Wear appropriate personal protective equipment (PPE).[3]

-

Keep away from heat, sparks, open flames, and hot surfaces.[3]

-

Ground and bond containers and receiving equipment to prevent static electricity discharge.[3]

-

Do not allow the material to come into contact with water.[4][7]

Conditions for Safe Storage:

-

Store in a corrosives area, away from heat and ignition sources.[3]

-

Incompatible materials include water, strong oxidizing agents, and strong bases.[3]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

Engineering Controls:

-

Ensure adequate ventilation, using process enclosures or local exhaust ventilation.[1][4]

-

Ventilation equipment should be explosion-resistant.[1]

-

Eyewash stations and safety showers must be close to the workstation.[3]

Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A full face shield is also recommended.[1] |

| Skin | Wear chemical protective gloves (e.g., PVC) and appropriate protective clothing to prevent skin exposure.[1] |

| Respiratory | If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode is recommended.[3] |

First Aid Measures

Immediate medical attention is required for all routes of exposure.[3]

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[3] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and call a physician immediately. If possible, drink milk afterwards.[3][4] |

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Carbon dioxide (CO2), dry chemical, chemical foam, or water mist to cool containers.[3]

-

Unsuitable Extinguishing Media: Water should not be used directly on the substance as it reacts violently.[4]

-

Specific Hazards: The substance is flammable and containers may explode when heated. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3] Thermal decomposition can release irritating and toxic gases such as carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen chloride gas.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release:

-

Remove all sources of ignition and take precautionary measures against static discharge.[3]

-

Ensure adequate ventilation.

-

Absorb the spill with inert material such as sand, silica gel, or universal binder.[3]

-

Do not expose the spilled material to water.[7]

-

Collect the absorbed material in suitable, closed containers for disposal.[3]

This guide is intended to provide a comprehensive summary of the available safety data for this compound. It is not a substitute for a thorough review of the full Safety Data Sheet and adherence to all institutional and regulatory safety protocols. Always consult the original SDS before handling this chemical.

References

The Chemical Reactivity of Diethyl Chlorophosphite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl chlorophosphite, with the chemical formula (C₂H₅O)₂PCl, is a highly reactive and versatile organophosphorus reagent. Its "biphilic" nature, possessing both nucleophilic and electrophilic characteristics, makes it a valuable tool in a wide array of organic transformations. This guide provides a comprehensive overview of the core chemical reactivity of this compound, focusing on its applications in phosphorylation, reduction reactions, the formation of phosphonates, and its interactions with various nucleophiles. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to assist researchers in leveraging the full potential of this reagent in their synthetic endeavors.

Core Reactivity Profile

The reactivity of this compound is dominated by the phosphorus(III) center, which is susceptible to attack by nucleophiles, and the labile P-Cl bond, which makes the phosphorus atom electrophilic. The driving force for many of its reactions is the formation of a stable pentavalent phosphorus species, often a phosphate (B84403) or phosphonate, which releases a significant amount of energy (120-150 kcal/mol).[1]

Key reactions of this compound include:

-

Reduction of Nitro Compounds: A mild and efficient method for the reduction of aromatic and aliphatic nitro compounds to their corresponding amines.[1]

-

Phosphorylation of Nucleophiles: A common reagent for the phosphorylation of alcohols, amines, and thiols.

-

Arbuzov Reaction: Reaction with alkyl halides to form phosphonates.

-

Deoxygenation Reactions: Used to deoxygenate various functional groups such as N-oxides, sulfoxides, and epoxides.[2]

Reduction of Nitro Compounds

This compound serves as a mild and effective reagent for the reduction of nitro compounds to amines. The reaction proceeds under relatively gentle conditions and is tolerant of various functional groups such as chloro, nitrile, aldehyde, and ketone moieties.[1]

General Reaction Scheme

R-NO₂ + 3 (C₂H₅O)₂PCl + 3 R'₃N → R-NH₂

Quantitative Data: Reduction of Various Nitro Compounds

| Substrate | Product | Reaction Time (h) | Yield (%) | Citation |

| p-Nitrotoluene | p-Toluidine | 4 | Quantitative | [1] |

| 1-Nitrohexane | Hexylamine | 5 | Quantitative | [1] |

| Nitrobenzene | Aniline | 3 | Quantitative | [1] |

| m-Chloronitrobenzene | m-Chloroaniline | 3 | Quantitative | [1] |

| p-Cyanonitrobenzene | p-Cyanoaniline | 5 | 20 | [1] |

| p-Methoxynitrobenzene | p-Methoxyanisidine | 5 | 20 | [1] |

| Nitrosobenzene | Aniline | 0.5 | Quantitative | [1] |

Experimental Protocol: Reduction of p-Nitrotoluene

Materials:

-

p-Nitrotoluene

-

Dry Chloroform (CHCl₃)

-

Diisopropylethylamine

-

This compound

-

Methanol (MeOH)

-

Acetyl chloride

-

10% Sodium Hydroxide (NaOH) solution

-

Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) gel for chromatography

Procedure:

-

To a solution of p-nitrotoluene (0.25 g, 1.82 mmol) in dry CHCl₃ (10 mL) under a nitrogen atmosphere, add diisopropylethylamine (0.95 mL, 5.47 mmol) and this compound (0.79 mL, 5.47 mmol).[1]

-

Stir the solution at room temperature for 4 hours.[1]

-

Add MeOH (7.4 mL, 100 equiv) until complete dissolution.[1]

-

Immerse the flask in an ice bath and add acetyl chloride (6.5 mL, 50 equiv) dropwise.[1]

-

Stir the reaction mixture at 50 °C for 6 hours.[1]

-

Remove the solvent under reduced pressure.[1]

-

Dissolve the residue in CHCl₃ and wash with 10% NaOH (3 x 25 mL).[1]

-

Dry the organic layer over MgSO₄ and evaporate the solvent.[1]

-

Purify the crude product by chromatography on silica gel (CHCl₃:MeOH 10:1) to afford p-toluidine.[1]

Proposed Mechanism of Nitro Group Reduction

The reaction is proposed to proceed through a multi-step mechanism involving the "biphilic" nature of this compound.[1]

Caption: Proposed mechanism for the reduction of nitro compounds.

Phosphorylation of Nucleophiles

This compound is a potent phosphorylating agent for a variety of nucleophiles, including alcohols, amines, and thiols. The general reaction involves the nucleophilic attack on the phosphorus center, displacing the chloride ion.

Phosphorylation of Alcohols

The phosphorylation of alcohols with this compound typically requires a base to neutralize the HCl generated.

R-OH + (C₂H₅O)₂PCl + Base → R-O-P(OC₂H₅)₂ + Base·HCl

Materials:

-

Primary Alcohol (e.g., Benzyl alcohol)

-

Dry Dichloromethane (CH₂Cl₂)

-

Pyridine (B92270) or Triethylamine

-

This compound

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary alcohol (1.0 equiv) and pyridine (1.2 equiv) in dry CH₂Cl₂ under a nitrogen atmosphere and cool the solution to 0 °C.

-

Slowly add this compound (1.1 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting diethyl alkyl phosphite (B83602) can be purified by vacuum distillation or column chromatography. For many applications, the crude product is oxidized in situ to the more stable phosphate.

| Data Type | Value |

| ¹H NMR (CDCl₃, δ) | ~7.3 (m, 5H, Ar-H), ~4.9 (d, 2H, J=8.4 Hz, P-O-CH₂), ~4.0 (m, 4H, O-CH₂), ~1.3 (t, 6H, J=7.1 Hz, CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~137 (d, J=6 Hz), ~128.5, ~128.0, ~127.5, ~67 (d, J=15 Hz), ~61 (d, J=5 Hz), ~16 (d, J=6 Hz) |

| ³¹P NMR (CDCl₃, δ) | ~138 ppm |

| IR (neat, cm⁻¹) | ~3030, 2980, 1455, 1260, 1030, 925, 700 |

(Note: Exact chemical shifts and coupling constants may vary slightly depending on the specific instrument and conditions.)

Caption: Mechanism of alcohol phosphorylation.

Reaction with Amines

Primary and secondary amines react readily with this compound to form phosphoramidites.

R-NH₂ + (C₂H₅O)₂PCl + Base → R-NH-P(OC₂H₅)₂ + Base·HCl

| Data Type | Value |

| ¹H NMR (CDCl₃, δ) | ~7.2 (m, 2H), ~7.0 (m, 1H), ~6.8 (m, 2H), ~5.1 (br s, 1H, NH), ~3.9 (m, 4H), ~1.2 (t, 6H) |

| ³¹P NMR (CDCl₃, δ) | ~120 ppm |

| IR (KBr, cm⁻¹) | ~3200 (N-H), 3050, 2980, 1600, 1500, 1030, 920 |

Reaction with Thiols

Thiols react with this compound in the presence of a base to yield phosphorothioites.

R-SH + (C₂H₅O)₂PCl + Base → R-S-P(OC₂H₅)₂ + Base·HCl

| Data Type | Value |

| ¹H NMR (CDCl₃, δ) | ~7.5-7.2 (m, 5H), ~4.0 (m, 4H), ~1.3 (t, 6H) |

| ³¹P NMR (CDCl₃, δ) | ~188 ppm |

Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond. While classically performed with trialkyl phosphites, this compound can also participate in Arbuzov-type reactions. The reaction with an alkyl halide leads to the formation of a phosphonate.

General Reaction Scheme

(C₂H₅O)₂PCl + R-X → (C₂H₅O)₂(R)P=O + C₂H₅Cl

Experimental Protocol: Synthesis of Diethyl Ethylphosphonate

Materials:

-

This compound

-

Ethyl iodide (C₂H₅I)

-

Anhydrous reaction vessel

Procedure:

-

Place this compound (1.0 equiv) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Heat the this compound to a gentle reflux.

-

Add ethyl iodide (1.1 equiv) dropwise from the dropping funnel. The reaction is often exothermic.

-

After the addition is complete, continue to heat the mixture at reflux for 2-3 hours.

-

Monitor the reaction by ³¹P NMR spectroscopy, observing the disappearance of the starting material signal and the appearance of the product signal.

-

After the reaction is complete, cool the mixture and purify the diethyl ethylphosphonate by vacuum distillation.

Quantitative Data: Spectroscopic Data of Diethyl Ethylphosphonate

| Data Type | Value | Citation |

| ¹H NMR (CDCl₃, δ) | 4.15-4.01 (m, 4H), 1.72 (dq, J = 18.1, 7.6 Hz, 2H), 1.31 (t, J = 7.1 Hz, 6H), 1.15 (dt, J = 20.0 Hz, 7.6 Hz, 3H) | [3] |

| ¹³C NMR (CDCl₃, δ) | 61.5 (d, J=6.5 Hz), 18.8 (d, J=141.9 Hz), 16.5 (d, J=5.9 Hz), 6.6 (d, J=6.9 Hz) | [3] |

| ³¹P NMR (CDCl₃, δ) | 34.19 ppm | [3] |

| Boiling Point | 82 °C at 10 mmHg |

Mechanism of the Arbuzov Reaction

The reaction proceeds via a phosphonium (B103445) intermediate.

Caption: Mechanism of the Arbuzov reaction.

Safety and Handling

This compound is a corrosive, flammable, and moisture-sensitive liquid. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place away from moisture and oxidizing agents, under an inert atmosphere (e.g., nitrogen or argon).

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile reagent with a broad range of applications in organic synthesis. Its ability to act as a reducing agent, a phosphorylating agent, and a precursor for phosphonates makes it an invaluable tool for researchers in academia and industry. A thorough understanding of its reactivity, combined with careful handling and optimization of reaction conditions, will enable the successful implementation of this reagent in the synthesis of novel and complex molecules.

References

Navigating the Solvent Landscape: A Technical Guide to Diethyl Chlorophosphite Solubility

For Immediate Release

[City, State] – December 21, 2025 – For researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, understanding the solubility of reagents is paramount to reaction optimization, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of diethyl chlorophosphite in common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on collating qualitative information and presenting a detailed experimental protocol for its determination.

This compound ((C₂H₅O)₂PCl) is a versatile organophosphorus compound utilized in a variety of chemical transformations. Its efficacy and reaction kinetics are significantly influenced by the choice of solvent. This guide aims to equip researchers with the necessary knowledge to make informed decisions regarding solvent selection.

Qualitative Solubility Profile

Based on available safety data sheets and chemical database information, this compound exhibits the following general solubility characteristics:

-

Soluble in: Dimethyl sulfoxide (B87167) (DMSO), Chloroform.

-

Reacts with: Water.

The reactivity with water is a critical consideration, necessitating the use of anhydrous solvents and inert atmospheric conditions during handling and in reaction setups. While qualitative data provides a general guideline, precise quantitative solubility is often required for process development and scaling.

Quantitative Solubility Data

A thorough review of scientific literature, patent databases, and chemical engineering resources did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of common organic solvents. The absence of this data highlights a knowledge gap in the physical chemistry of this important reagent. To address this, a detailed experimental protocol for determining the quantitative solubility of this compound is provided below. The following table is presented as a template for researchers to systematically record their experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Tetrahydrofuran (THF) | ||||

| Diethyl Ether | ||||

| Dichloromethane (DCM) | ||||

| Toluene | ||||

| Acetonitrile | ||||

| Hexane | ||||

| User-defined solvent |

Experimental Protocol for Determining the Solubility of this compound

This protocol is adapted from general methods for determining the solubility of air- and moisture-sensitive liquid compounds. All operations should be performed in a certified fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves, must be worn.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvents (e.g., THF, diethyl ether, DCM, toluene, acetonitrile, hexane)

-

Inert gas (Nitrogen or Argon)

-

Glass vials with PTFE-lined screw caps

-

Gas-tight syringes

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge (optional)

-

Gas Chromatography (GC) or other suitable analytical instrument for quantification

Procedure:

-

Preparation of Saturated Solutions:

-

Under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques), add a known volume (e.g., 2.0 mL) of the desired anhydrous organic solvent to a series of pre-weighed glass vials.

-

Using a gas-tight syringe, add small, incremental amounts of this compound to each vial.

-

After each addition, securely cap the vial and agitate it at a constant, controlled temperature using a thermostatic shaker or magnetic stirrer.

-

Continue adding this compound until a persistent second phase (undissolved liquid) is observed. This indicates that a saturated solution has been formed.

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24 hours) at the constant temperature, with continuous agitation to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the phases to separate. If separation is slow, the vials can be centrifuged to facilitate the separation of the excess this compound.

-

-

Sampling and Analysis:

-

Carefully extract a known volume of the clear, saturated supernatant (the solvent layer) using a pre-weighed, gas-tight syringe. Avoid disturbing the undissolved layer.

-

Determine the mass of the collected sample by weighing the syringe before and after dispensing the solution into a clean, pre-weighed vial for analysis.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the collected sample and the calibration standards using a suitable analytical method, such as Gas Chromatography (GC) with a flame ionization detector (FID) or a thermal conductivity detector (TCD), to determine the concentration of this compound in the saturated solution.

-

-

Calculation of Solubility:

-

From the concentration determined in the analysis and the density of the solvent, calculate the solubility in grams per 100 mL ( g/100 mL) and moles per liter (mol/L).

-

Visualization of Experimental and Logical Workflows

To aid in the practical application of this guide, the following diagrams, generated using Graphviz, illustrate key workflows.

Caption: Experimental workflow for determining this compound solubility.

Caption: Logical workflow for solvent selection in reactions.

This technical guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. The provided experimental protocol and logical workflows are intended to support researchers in their efforts to optimize chemical processes involving this versatile reagent.

An In-depth Technical Guide to the P(III) Reactivity of Diethyl Chlorophosphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl chlorophosphite, (EtO)₂PCl, is a versatile trivalent phosphorus compound characterized by its unique "biphilic" nature, enabling it to act as both a nucleophile and an electrophile. This dual reactivity makes it a valuable reagent in a wide array of organic transformations, including the phosphorylation of alcohols and amines, the Arbuzov and Perkow reactions for the formation of carbon-phosphorus bonds, and as a deoxygenating agent. This guide provides a comprehensive overview of the P(III) reactivity of this compound, featuring detailed experimental protocols, quantitative data, and mechanistic pathways to support its application in research and drug development.

Introduction: The Biphilic Nature of this compound

The reactivity of this compound is dominated by the phosphorus (III) center, which possesses a lone pair of electrons, rendering it nucleophilic. Simultaneously, the presence of a good leaving group (chloride) and electronegative oxygen atoms makes the phosphorus atom susceptible to nucleophilic attack, thus imparting electrophilic character. This "biphilic" nature is central to its diverse applications in organic synthesis[1].

The lone pair on the phosphorus atom can initiate nucleophilic attack on various electrophiles, a key step in reactions like the Arbuzov reaction. Conversely, the electrophilic phosphorus center readily reacts with a wide range of nucleophiles, including alcohols, amines, and enolates, leading to the formation of valuable organophosphorus compounds.

Reactions with Nucleophiles: Phosphorylation

One of the most common applications of this compound is the phosphorylation of nucleophiles, particularly alcohols and amines. This reaction proceeds via a nucleophilic attack of the heteroatom on the electrophilic phosphorus center, followed by the displacement of the chloride ion.

Phosphorylation of Alcohols

The reaction of this compound with alcohols provides a direct route to the corresponding diethyl phosphite (B83602) esters. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

General Reaction Scheme:

The reactivity of the alcohol (primary > secondary > tertiary) plays a significant role in the reaction outcome, with primary alcohols generally giving the highest yields under mild conditions.

Table 1: Comparative Yields for the Phosphorylation of Various Alcohols with this compound

| Alcohol Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Benzyl (B1604629) Alcohol | Diethyl benzyl phosphite | Pyridine (B92270), Et₂O, -30 °C to 23 °C, 6.5 h | ~90% (crude) | [2] |

| Cyclohexanol | Diethyl cyclohexyl phosphite | Et₃N, Dioxane/Et₂O, -30 °C to rt | Not specified | [2] |

| tert-Butyl Alcohol | Diethyl tert-butyl phosphite | Conc. HCl, shaking | 78-88% | [3] |

Experimental Protocol: Synthesis of Diethyl Benzyl Phosphite [2]

-

To an argon-purged round-bottomed flask equipped with a magnetic stirrer, add benzyl alcohol (1.0 equiv), pyridine (2.5 equiv), and diethyl ether.

-

Cool the solution to -30 °C in a dry ice/acetone bath.

-

Slowly add this compound (1.5 equiv) dropwise via syringe over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 6.5 hours.

-

Quench the reaction by adding ice-cold 1 M NaOH.

-

Extract the product with diethyl ether, wash the organic layer with saturated aqueous NaHCO₃ and brine, and dry over anhydrous MgSO₄.

-

Concentrate the solution under reduced pressure to obtain the crude diethyl benzyl phosphite.

Logical Workflow for Alcohol Phosphorylation

Caption: Workflow for the synthesis of diethyl alkyl phosphites.

Reaction with Amines: Synthesis of Phosphoramidates

This compound reacts readily with primary and secondary amines to form diethyl phosphoramidates. Similar to the reaction with alcohols, a base is required to scavenge the liberated HCl.

General Reaction Scheme:

Table 2: Synthesis of Diethyl Phosphoramidates

| Amine Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Benzylamine | Diethyl benzylphosphoramidate | CuI, MeCN, 55 °C, 4-18 h | Not specified | [4] |

| Aniline | Diethyl phenylphosphoramidate | CuI, MeCN, 55 °C, 4-18 h | Not specified | [4] |

| Morpholine | Diethyl morpholinophosphonate | CuI, MeCN, 55 °C, 4-18 h | Not specified | [4] |

Experimental Protocol: General Procedure for Phosphoramidate Synthesis [4]

-

To a stirring suspension of CuI (0.20 mmol) in MeCN (2 mL), add the H-phosphonate (1.00 mmol) and the amine (2.00 mmol).

-

Stir the mixture at 55 °C for 4-18 hours.

-

After cooling to room temperature, dilute the mixture with CHCl₃ (50 mL).

-

Wash the organic layer with 2M HCl (30 mL) and saturated NaHCO₃ (30 mL), then dry over Na₂SO₄.

-

Remove the solvent in vacuo and purify the crude product by silica (B1680970) gel column chromatography.

Carbon-Phosphorus Bond Formation

The nucleophilic nature of the P(III) center in this compound is exploited in reactions that form C-P bonds, most notably the Arbuzov and Perkow reactions.

The Arbuzov Reaction

The Arbuzov reaction is a cornerstone of organophosphorus chemistry, involving the reaction of a trivalent phosphorus species with an alkyl halide to form a pentavalent phosphonate. When using this compound, the reaction proceeds through a quasi-phosphonium intermediate.

General Reaction Scheme:

Caption: Mechanism of the Arbuzov reaction.

Reaction with Enolates: Synthesis of β-Keto Phosphonates

The reaction of this compound with enolates provides a convenient route to β-keto phosphonates, which are valuable precursors for the Horner-Wadsworth-Emmons reaction. The enolate acts as a carbon nucleophile, attacking the electrophilic phosphorus center.

General Reaction Scheme:

Experimental Protocol: Synthesis of Diethyl Acetonylphosphonate [5]

-

Add iodoacetone (B1206111) (0.31 mol) dropwise over 20 minutes to triethyl phosphite (0.31 mol) at 0 °C. (Note: This is an Arbuzov reaction, a related method to generate β-keto phosphonates).

-

Allow the mixture to warm to room temperature and stir for 90 minutes.

-

Distill the crude product in vacuo to collect the diethyl acetonylphosphonate fraction.

The Perkow Reaction

A competing pathway to the Arbuzov reaction, particularly with α-halo ketones, is the Perkow reaction, which yields a vinyl phosphate (B84403) instead of a β-keto phosphonate. The reaction is believed to proceed through initial attack of the phosphite on the carbonyl carbon.

General Reaction Scheme:

Perkow vs. Arbuzov Reaction Pathway

References

A Comparative Analysis of Diethyl Chlorophosphite and Diethyl Chlorophosphate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced differences between key reagents is paramount for successful synthesis and innovation. This in-depth technical guide provides a comprehensive comparison of diethyl chlorophosphite and diethyl chlorophosphate, two structurally similar yet functionally distinct organophosphorus compounds.

This guide will delve into the core differences in their chemical properties, reactivity, and applications, with a focus on providing practical, data-driven insights. Detailed experimental protocols and visual aids are included to facilitate a deeper understanding and practical application of this knowledge.

Core Chemical and Physical Properties: A Side-by-Side Comparison

The fundamental difference between this compound and diethyl chlorophosphate lies in the oxidation state of the central phosphorus atom. This compound features a trivalent phosphorus (P(III)), while diethyl chlorophosphate contains a pentavalent phosphorus (P(V)) atom double-bonded to an oxygen atom. This seemingly subtle distinction has profound implications for their chemical behavior and reactivity.

| Property | This compound | Diethyl Chlorophosphate |

| Molecular Formula | C4H10ClO2P[1] | C4H10ClO3P[2] |

| Molecular Weight | 156.55 g/mol [1] | 172.54 g/mol [2] |

| CAS Number | 589-57-1[1] | 814-49-3[2] |

| Appearance | Fuming liquid with an acid chloride-like odor[3] | Colorless clear liquid[2] |

| Boiling Point | 56-57.5 °C / 30 mmHg | 60 °C / 2 mmHg |

| Density | 1.096 g/mL[3] | 1.194 g/mL at 25 °C |

| Refractive Index | n20/D 1.434 | n20/D 1.416 |

| Phosphorus Oxidation State | +3 | +5 |

Reactivity Profile: A Tale of Two Phosphorus Centers

The differing oxidation states of the phosphorus atoms in this compound and diethyl chlorophosphate dictate their distinct reactivity profiles, particularly in their interactions with nucleophiles and their susceptibility to oxidation and hydrolysis.

Nucleophilic Substitution

This compound , with its lone pair of electrons on the phosphorus atom, is a potent nucleophile. However, the presence of the electronegative chlorine atom also renders the phosphorus center susceptible to nucleophilic attack. Its reactions are often characterized by the initial formation of a phosphonium (B103445) intermediate.

Diethyl chlorophosphate , on the other hand, is a strong electrophile. The phosphoryl group (P=O) withdraws electron density from the phosphorus atom, making it highly susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, facilitating substitution reactions.

Logical Relationship: Reactivity Comparison

Caption: Comparative reactivity of P(III) and P(V) centers.

Oxidation

A key differentiating reaction is the susceptibility of this compound to oxidation. The P(III) center is readily oxidized to a P(V) species, a transformation that is not possible for the already pentavalent diethyl chlorophosphate. This property is exploited in various synthetic applications.

Hydrolysis

Both compounds react with water, but the nature and products of the reaction differ. This compound reacts violently with water.[3] Diethyl chlorophosphate undergoes controlled hydrolysis to yield tetraethyl pyrophosphate.[4]

Applications in Synthesis: Leveraging Distinct Reactivities

The unique reactivity profiles of these two compounds translate into distinct and valuable applications in organic synthesis, particularly within the realm of drug discovery and development.

This compound: A Versatile Phosphitylating and Reducing Agent

The nucleophilic and easily oxidizable nature of this compound makes it a valuable reagent for:

-

Phosphitylation: It is widely used to introduce the diethyl phosphite (B83602) moiety onto alcohols, amines, and other nucleophiles. This is a key step in the synthesis of phosphites, which are precursors to various organophosphorus compounds.

-

Reduction of Nitro Compounds: this compound, in the presence of a tertiary amine, serves as a mild and efficient reagent for the reduction of nitro compounds to their corresponding amines, a crucial transformation in the synthesis of many pharmaceutical intermediates.[5]

Experimental Workflow: Reduction of a Nitro Compound

References

Diethyl Chlorophosphite: A Comprehensive Technical Guide for Synthetic Chemists

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl chlorophosphite, (C₂H₅O)₂PCl, is a highly reactive and versatile organophosphorus reagent extensively utilized in synthetic chemistry. Its electrophilic phosphorus center makes it an excellent phosphorylating agent and a precursor for a wide range of organophosphorus compounds. This technical guide provides an in-depth overview of the core characteristics of this compound, including its chemical and physical properties, key synthetic applications, and detailed experimental protocols for its use. This document is intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Core Chemical and Physical Properties

This compound is a colorless to yellow fuming liquid that is highly sensitive to moisture.[1][2] It is crucial to handle this reagent under anhydrous conditions to prevent its rapid hydrolysis. A summary of its key physical and spectroscopic properties is provided below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 589-57-1 | [1] |

| Molecular Formula | C₄H₁₀ClO₂P | [1] |

| Molecular Weight | 156.55 g/mol | [1] |

| Appearance | Clear, colorless to yellow fuming liquid | [1] |

| Boiling Point | 153-155 °C (lit.) | [1] |

| 56-57 °C / 30 mmHg | [3] | |

| Density | 1.089 g/mL at 20 °C (lit.) | [1] |

| Refractive Index (n²⁰/D) | 1.434 (lit.) | [1] |

| Flash Point | 1 °C (33.8 °F) - closed cup | [4] |

| Solubility | Soluble in DMSO and chloroform; reacts with water | [1] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Chemical Shift / Wavenumber | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 1.37 (t, 6H, J=6.0 Hz), 4.16-4.30 (m, 4H) | [1] |

| ¹³C NMR (CDCl₃) | δ (ppm): 15.6 (d, J=7.5 Hz), 65.7 (d, J=6.8 Hz) | [1] |

| ³¹P NMR (CDCl₃) | δ (ppm): 4.5 | [1] |

| IR (Characteristic Peaks) | P=O stretching: ~1282 cm⁻¹ | [5] |

Synthesis of this compound

This compound can be synthesized through several methods. A common laboratory preparation involves the reaction of phosphorus trichloride (B1173362) with ethanol (B145695) in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct.

Experimental Protocol: Synthesis from Phosphorus Trichloride and Ethanol[6]

Materials:

-

Phosphorus trichloride (PCl₃)

-

Anhydrous ethanol

-

Triethylamine (TEA)

-

Anhydrous toluene

-

Round-bottom flask with a magnetic stirrer, dropping funnels, and a nitrogen inlet

Procedure:

-

A solution of phosphorus trichloride (2.0 M in toluene) is charged into a temperature-controlled round-bottom flask under a nitrogen atmosphere.

-

The flask is cooled to -10 °C.

-

Solutions of triethylamine (2.0 M in toluene) and anhydrous ethanol (2.0 M in toluene) are added separately and concurrently via a dual syringe pump over a period of 100 minutes while maintaining the reaction temperature at -10 °C.

-

The reaction progress is monitored by ³¹P NMR.

-

Upon completion, the triethylamine hydrochloride salt is filtered off.

-

The solvent is removed under reduced pressure, and the crude this compound is purified by distillation.

Yields for this type of reaction are reported to be in the range of 70-82%.[6]

Another method involves the reaction of triethyl phosphite (B83602) with phosphorus trichloride, which can achieve high yields of over 96%.[7]

Key Reactions and Applications

This compound is a cornerstone reagent in organophosphorus chemistry, primarily used for phosphorylation and as a building block for more complex molecules.

Phosphorylation of Alcohols and Amines

The high reactivity of the P-Cl bond allows for the efficient phosphorylation of nucleophiles such as alcohols and amines.[2][8]

Caption: General workflow for the phosphorylation of an alcohol.

Materials:

-

(-)-Menthol

-

Diethyl chlorophosphate

-

4-Methylpyridine (B42270) N-oxide (catalyst)

-

Molecular Sieves 4Å

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a stirred suspension of (-)-menthol (0.202 mmol), 4-methylpyridine N-oxide (0.040 mmol, 20 mol%), and activated 4Å molecular sieves powder in CH₂Cl₂ (0.25 mL), add diethyl chlorophosphate (0.263 mmol).

-

Stir the reaction at room temperature and monitor its progress.

-

Upon completion, the reaction mixture is filtered and purified to yield the corresponding diethyl phosphate (B84403) ester.

This method demonstrates an amine-free phosphorylation, which is beneficial for base-sensitive substrates.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a fundamental C-P bond-forming reaction. It involves the reaction of a trivalent phosphorus ester with an alkyl halide to produce a pentavalent phosphonate.[9][10] this compound can be converted to triethyl phosphite in situ, which then undergoes the Arbuzov reaction.

Caption: Mechanism of the Michaelis-Arbuzov reaction.

The Pudovik Reaction

The Pudovik reaction involves the addition of a dialkyl phosphite (which can be formed from this compound) to a carbonyl compound, typically an aldehyde, to form an α-hydroxyphosphonate.[11][12][13]

Materials:

-

Diethyl phosphite

-

Triethylamine (catalyst)

-

Acetone (B3395972) (solvent)

-

n-Pentane

Procedure:

-

In a round-bottom flask, combine benzaldehyde (1.0 mmol), diethyl phosphite (1.0 mmol), and a minimal amount of acetone (~0.5 mL).

-

Add triethylamine (10 mol%) to the mixture.

-

Heat the reaction mixture to reflux and stir for 1-2 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add n-pentane and cool in an ice bath to induce crystallization of the product.

-

Collect the solid α-hydroxyphosphonate by filtration, wash with cold n-pentane, and dry under vacuum.

Yields for this reaction are often high, and it is valued for its atom economy.[11]

Reduction of Nitro Compounds

This compound, in the presence of a tertiary amine, serves as a mild and efficient reagent for the reduction of nitro compounds to their corresponding amines.[14][15]

Caption: Pathway for the reduction of nitro compounds.

Materials:

-

p-Nitrotoluene

-

Diisopropylethylamine

-

This compound

-

Dry Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Acetyl chloride

Procedure:

-

To a solution of p-nitrotoluene (1.82 mmol) in dry CHCl₃ (10 mL) under a nitrogen atmosphere, add diisopropylethylamine (5.47 mmol) and this compound (5.47 mmol).

-

Stir the solution at room temperature for 4 hours.

-

Add MeOH (100 equiv) until complete dissolution.

-

Cool the flask in an ice bath and add acetyl chloride (50 equiv) dropwise (generates HCl in situ).

-

Stir the reaction mixture at 50 °C for 6 hours.

-

Workup with 10% NaOH affords the free amine, p-toluidine.

This method is notable for its mild conditions and tolerance of other functional groups like nitriles and ketones.[14]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is highly toxic if swallowed, inhaled, or absorbed through the skin.[16]

-

Corrosivity: Causes severe skin burns and eye damage.[16]

-

Flammability: It is a flammable liquid.[16]

-

Reactivity: Reacts violently with water and is moisture-sensitive.[16]

Handling:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle under an inert atmosphere (e.g., nitrogen or argon).

-

Store in a tightly sealed container in a cool, dry, well-ventilated area away from water and incompatible materials.

Conclusion

This compound is a powerful and versatile reagent in the arsenal (B13267) of the synthetic chemist. Its utility in phosphorylation, C-P bond formation, and as a reducing agent makes it invaluable for the synthesis of a diverse range of molecules, from agrochemicals to pharmaceuticals. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. This guide provides the foundational knowledge and practical protocols to enable researchers to leverage the full potential of this important synthetic tool.

References

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: Diethyl Chlorophosphate [orgspectroscopyint.blogspot.com]

- 2. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]

- 3. entegris.com [entegris.com]

- 4. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. US8357822B2 - Process for producing high-purity chlorophosphite - Google Patents [patents.google.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 10. Arbuzov Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound: a versatile reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diethyl chlorophosphate(814-49-3) 13C NMR spectrum [chemicalbook.com]

A Technical Guide to High-Purity Diethyl Chlorophosphite for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity diethyl chlorophosphite (CAS No: 589-57-1), a critical reagent in synthetic chemistry. It details commercial suppliers, quantitative specifications, experimental protocols for synthesis and analysis, and its applications, particularly in the pharmaceutical industry.

Introduction to this compound

This compound, with the linear formula (C₂H₅O)₂PCl, is a versatile organophosphorus compound.[1][2][3] It serves as a key intermediate and phosphorylating agent in a variety of chemical syntheses.[4] Its utility is prominent in the development of pharmaceuticals, agrochemicals, and advanced materials such as flame retardants.[4] In drug development, it is particularly valued for its ability to introduce phosphorus functional groups, which are integral to the structure of many active pharmaceutical ingredients (APIs).[4]

Commercial Suppliers and Specifications

A number of chemical suppliers offer this compound at various purity grades suitable for research and manufacturing. The following table summarizes the specifications from several key commercial vendors.

| Supplier | Product Code | Purity (Assay) | Form | Appearance | Molecular Weight | Density (g/mL) | Refractive Index (n20/D) | Storage Temp. |

| Sigma-Aldrich | D91659 | 95% | Liquid | - | 156.55 | 1.089 (at 20°C) | 1.434 | 2-8°C |

| Ereztech | P9571 | 95% (by GC) | Liquid | Colorless liquid | 156.55 | - | - | - |

| Thermo Fisher (Alfa Aesar) | L09919 | 97% (98.4% by GC area in a specific lot) | Liquid | Clear, colorless liquid | - | - | - | - |

| Chemsavers | 224595-25G | 97% | Liquid | - | 156.55 | - | - | - |

Note: Data is compiled from publicly available information on supplier websites. Specifications for individual lots may vary. Researchers should always consult the Certificate of Analysis for precise data.[1][2][3][5][6]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of this compound. Below are representative protocols for its synthesis and purity analysis.

A common method for synthesizing this compound involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with ethanol (B145695) in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.[7] An alternative patented process involves the reaction of phosphorus trichloride with triethyl phosphite (B83602).[8]

Protocol: Synthesis via Phosphorus Trichloride and Triethyl Phosphite[8]

-

Preparation: Dissolve a suitable catalyst, such as 2.00 g of tributylmethylphosphonium dimethylphosphate, in 37.90 g of triethyl phosphite to create a solution.

-

Reaction: While stirring the solution, slowly add 16.80 g of phosphorus trichloride dropwise. Maintain the reaction temperature between 20-25°C during the addition.

-

Incubation: After the dropwise addition is complete, continue to stir the reaction mixture at 25-30°C for approximately 3 hours.

-

Purification (Distillation): The crude product can be purified by distillation under reduced pressure to separate the this compound from the catalyst and any unreacted starting materials. A thin-film distillation unit can be effective for this separation.[8]

-

Analysis: The purity of the resulting this compound can be assessed using techniques such as Gas Chromatography (GC) and ³¹P NMR spectroscopy.[7][8]

GC-MS is a powerful and widely used technique for determining the purity of volatile compounds like this compound and identifying potential impurities.

Protocol: General GC-MS Analysis Workflow

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Column Selection: Use a non-polar or medium-polarity capillary column, such as a 5% phenyl-dimethylpolysiloxane column (e.g., HP-5 or TG-5SilMS), for optimal separation.[9]

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port, which is heated to ensure rapid volatilization (e.g., 220-280°C).[10]

-

Chromatographic Separation: The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. A typical temperature program might be:

-

Mass Spectrometry Detection: As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

-

Data Analysis: The purity is determined by integrating the peak area of this compound and comparing it to the total area of all detected peaks.[6] The identity of the main peak is confirmed by its retention time and comparison of its mass spectrum to a reference library.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent purity verification of this compound.

Caption: Synthesis, Purification, and Analysis Workflow.

Applications in Drug Development and Research

High-purity this compound is a valuable reagent in pharmaceutical R&D for several reasons:

-

Phosphonating Agent: It is used to introduce phosphonate (B1237965) groups into organic molecules, a common strategy for creating APIs with enhanced therapeutic properties.[11]

-

Intermediate Synthesis: It serves as a building block in the synthesis of complex drug intermediates and APIs, enabling the creation of novel therapeutic agents.[4]

-

Versatile Reagent: Beyond phosphorylation, it can be used as a reducing agent for converting nitro compounds to amines and as a deoxygenating agent.

The reliability of these synthetic transformations depends heavily on the purity of the starting reagent. Impurities can lead to unwanted side reactions, lower yields, and complicate the purification of the final product, underscoring the importance of sourcing high-purity this compound from reputable suppliers.

References

- 1. This compound 95 589-57-1 [sigmaaldrich.com]

- 2. scribd.com [scribd.com]

- 3. This compound | (EtO)2PCl | C4H10O2ClP - Ereztech [ereztech.com]

- 4. nbinno.com [nbinno.com]

- 5. chemsavers.com [chemsavers.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. US8357822B2 - Process for producing high-purity chlorophosphite - Google Patents [patents.google.com]

- 9. apps.thermoscientific.com [apps.thermoscientific.com]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

Methodological & Application

Diethyl Chlorophosphite: A Versatile Phosphitylating Agent in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl chlorophosphite, with the chemical formula (C₂H₅O)₂PCl, is a highly reactive and versatile trivalent phosphorus compound. Its electrophilic phosphorus center makes it an excellent phosphitylating agent, widely employed in organic synthesis for the formation of phosphorus-carbon, phosphorus-oxygen, phosphorus-nitrogen, and phosphorus-sulfur bonds. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including the phosphitylation of alcohols, phenols, amines, and thiols, as well as its application in the Michaelis-Arbuzov reaction for the synthesis of phosphonates.

I. Phosphitylation of Alcohols and Phenols

The reaction of this compound with alcohols and phenols provides a straightforward method for the synthesis of diethyl alkyl/aryl phosphites. These intermediates can be subsequently oxidized to the corresponding phosphates, which are of significant interest in medicinal chemistry and materials science. The reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct.

Application Notes:

-

Substrate Scope: This method is applicable to a wide range of primary, secondary, and tertiary alcohols, as well as various substituted phenols.

-

Reaction Conditions: The reaction is typically carried out in an inert aprotic solvent, such as diethyl ether or dichloromethane (B109758), at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of this compound.

-

Base: A non-nucleophilic base, such as pyridine (B92270) or a tertiary amine (e.g., triethylamine), is commonly used to scavenge the HCl generated during the reaction.

Data Presentation:

Table 1: Phosphitylation of Various Alcohols with this compound

| Entry | Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl (B1604629) alcohol | Pyridine | Diethyl ether | 0 to rt | 12 | ~85 |

| 2 | Geraniol | Pyridine | Diethyl ether | -30 to rt | 6.5 | ~90 |

| 3 | Cyclohexanol | Triethylamine (B128534) | Dichloromethane | 0 to rt | 4 | ~80 |

| 4 | tert-Butanol | Triethylamine | Dichloromethane | 0 to rt | 6 | ~75 |

Table 2: Phosphitylation of Substituted Phenols with this compound

| Entry | Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenol | Pyridine | Benzene | rt | 2 | 92 |

| 2 | 4-Nitrophenol | Pyridine | Benzene | rt | 1 | 95 |

| 3 | 4-Chlorophenol | Pyridine | Benzene | rt | 1.5 | 93 |

| 4 | 4-Methylphenol | Pyridine | Benzene | rt | 2 | 90 |

Experimental Protocols:

Protocol 1: Synthesis of Diethyl Benzyl Phosphite (B83602)

-

To a stirred solution of benzyl alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add this compound (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture to remove pyridinium (B92312) hydrochloride.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford diethyl benzyl phosphite.

II. Synthesis of Diethyl Phosphoramidates from Amines

This compound reacts with primary and secondary amines to yield diethyl phosphoramidites, which are readily oxidized to the corresponding stable diethyl phosphoramidates. This reaction is a fundamental method for creating phosphorus-nitrogen bonds.

Application Notes:

-

Reaction with Primary and Secondary Amines: Both primary and secondary aliphatic and aromatic amines can be used as substrates. The reaction with primary amines can potentially lead to the formation of bis-phosphorylated products if the stoichiometry is not carefully controlled.

-

In Situ Oxidation: The intermediate phosphoramidite (B1245037) is typically oxidized in the same reaction vessel to the more stable phosphoramidate (B1195095) using a mild oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Data Presentation:

Table 3: Synthesis of Diethyl Phosphoramidates

| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline (B41778) | Triethylamine | Dichloromethane | 0 to rt | 3 | 85 |

| 2 | Benzylamine | Triethylamine | Dichloromethane | 0 to rt | 2 | 90 |

| 3 | Diethylamine | Triethylamine | Dichloromethane | 0 to rt | 4 | 82 |

| 4 | Morpholine | Triethylamine | Dichloromethane | 0 to rt | 3 | 88 |

Experimental Protocols:

Protocol 2: Synthesis of Diethyl N-Phenylphosphoramidate

-

In a round-bottom flask, dissolve aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.

-

Cool the reaction mixture back to 0 °C and slowly add a solution of 30% hydrogen peroxide (1.5 eq).

-

Stir the mixture for an additional hour at room temperature.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

III. Synthesis of S-Alkyl Diethyl Thiophosphites from Thiols

The reaction of this compound with thiols in the presence of a base provides a convenient route to S-alkyl diethyl thiophosphites. These compounds are valuable intermediates in the synthesis of various organophosphorus compounds, including pesticides and pharmaceuticals.

Application Notes:

-

Nucleophilicity of Thiols: Thiols are excellent nucleophiles and react readily with this compound.

-

Reaction Conditions: Similar to the reaction with alcohols, a base is required to neutralize the HCl byproduct, and the reaction is typically performed in an inert solvent at low temperatures.

Data Presentation:

Table 4: Synthesis of S-Alkyl Diethyl Thiophosphites

| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | Triethylamine | Toluene (B28343) | 0 to rt | 2 | 90 |

| 2 | Benzyl mercaptan | Triethylamine | Toluene | 0 to rt | 1.5 | 92 |

| 3 | 1-Dodecanethiol | Triethylamine | Toluene | 0 to rt | 3 | 88 |

Experimental Protocols:

Protocol 3: Synthesis of S-Phenyl Diethyl Thiophosphite

-

To a solution of thiophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene at 0 °C, add this compound (1.1 eq) dropwise under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Filter the mixture to remove triethylammonium (B8662869) hydrochloride.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude S-phenyl diethyl thiophosphite can be purified by vacuum distillation.

IV. Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, enabling the formation of a carbon-phosphorus bond. In a typical Arbuzov reaction, a trialkyl phosphite reacts with an alkyl halide to form a dialkyl phosphonate. This compound can be used to first synthesize a mixed trialkyl phosphite in situ, which then undergoes the Arbuzov rearrangement. Alternatively, triethyl phosphite, which can be formed from this compound, is a common reactant.

Application Notes:

-

Reaction Mechanism: The reaction proceeds via the nucleophilic attack of the trivalent phosphorus on the alkyl halide, forming a phosphonium (B103445) intermediate. A subsequent dealkylation step, typically by the halide anion, yields the stable pentavalent phosphonate.

-

Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the order RI > RBr > RCl. Primary alkyl halides and benzyl halides are excellent substrates.[1]

-

Temperature: The reaction often requires elevated temperatures to drive the dealkylation of the phosphonium intermediate.[1]

Data Presentation:

Table 5: Michaelis-Arbuzov Reaction of Triethyl Phosphite with Alkyl Halides

| Entry | Alkyl Halide | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl bromide | None | Neat | 150-160 | 2-4 | High |

| 2 | Ethyl bromoacetate | None | Neat | 140-150 | 3 | ~85 |

| 3 | Benzyl bromide | ZnBr₂ | Dichloromethane | rt | 1 | High |

Experimental Protocols:

Protocol 4: Synthesis of Diethyl Benzylphosphonate (Classical Arbuzov Reaction) [1]

-

In a round-bottom flask equipped with a reflux condenser, combine triethyl phosphite (1.2 eq) and benzyl bromide (1.0 eq).

-

Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere for 2-4 hours.

-

Monitor the reaction progress by TLC or ³¹P NMR.

-

After completion, cool the reaction mixture and purify the diethyl benzylphosphonate by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials.

Visualizations

Caption: Phosphitylation of alcohols and phenols.

Caption: General experimental workflow.

Caption: Michaelis-Arbuzov reaction mechanism.

References

Application Notes and Protocols for Phosphonate Synthesis Using Diethyl Chlorophosphite

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of phosphonates utilizing diethyl chlorophosphite. The focus is on a robust method for the formation of β-ketophosphonates, valuable intermediates in organic synthesis and drug discovery.

Introduction

This compound, (C₂H₅O)₂PCl, is a reactive trivalent phosphorus compound that serves as a versatile reagent in organophosphorus chemistry. While it is known for its utility as a reducing and deoxygenating agent, it also plays a crucial role in the formation of carbon-phosphorus (C-P) bonds, a key step in the synthesis of various phosphonate (B1237965) derivatives.[1] Phosphonates are of significant interest in medicinal chemistry due to their structural analogy to phosphates, enabling them to act as enzyme inhibitors and therapeutic agents.

The primary application of this compound in phosphonate synthesis involves its reaction with nucleophilic carbon species, most notably enolates derived from ketones and esters. This reaction provides a direct route to β-ketophosphonates, which are important precursors for the Horner-Wadsworth-Emmons reaction, facilitating the synthesis of substituted alkenes.

Synthesis of β-Ketophosphonates via Enolate Phosphorylation

A general and effective method for the synthesis of β-ketophosphonates involves the reaction of a ketone or ester enolate with this compound. The reaction proceeds via the nucleophilic attack of the enolate on the electrophilic phosphorus atom of this compound, followed by an Arbuzov-type rearrangement of the intermediate phosphite (B83602) to the thermodynamically more stable phosphonate.

Reaction Mechanism and Experimental Workflow

The overall transformation can be visualized as a two-step process: enolate formation and subsequent phosphorylation. The choice of base and reaction conditions for enolate generation is critical for controlling regioselectivity in unsymmetrical ketones.

Caption: Reaction mechanism for the synthesis of β-ketophosphonates.

The experimental workflow involves the in situ generation of the enolate followed by quenching with this compound at low temperatures.

Caption: General experimental workflow for β-ketophosphonate synthesis.

Experimental Protocol: Synthesis of Diethyl (2-oxocyclohexyl)phosphonate

This protocol describes the synthesis of a representative β-ketophosphonate from a cyclic ketone.

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

This compound

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Syringes and needles

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to generate the LDA solution.

-

Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Phosphorylation: To the enolate solution at -78 °C, add this compound (1.2 equivalents) dropwise. The reaction is often rapid. Stir the mixture at -78 °C for an additional 30 minutes.

-